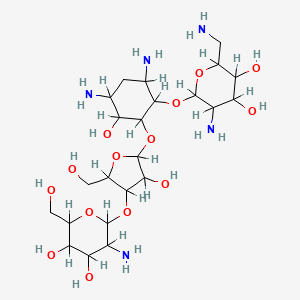

6'''-Deamino-6'''-hydroxyneomycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6’‘’-Deamino-6’‘’-hydroxyneomycin B is a derivative of neomycin, an aminoglycoside antibiotic. This compound is characterized by the absence of an amino group at the 6’‘’ position, which is replaced by a hydroxyl group. It is part of the neomycin family, known for its potent antibacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves enzymatic reactions. One of the key enzymes is 6’‘’-hydroxyneomycin C oxidase, which catalyzes the oxidation of 6’‘’-deamino-6’‘’-hydroxyneomycin C to 6’‘’-deamino-6’‘’-oxoneomycin C . This reaction typically requires oxygen and flavin adenine dinucleotide (FAD) as cofactors .

Industrial Production Methods: Industrial production of 6’‘’-deamino-6’‘’-hydroxyneomycin B can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound from simpler precursors like ribostamycin .

Análisis De Reacciones Químicas

Types of Reactions: 6’‘’-Deamino-6’‘’-hydroxyneomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reaction, catalyzed by 6’‘’-hydroxyneomycin C oxidase, converts it to 6’‘’-deamino-6’‘’-oxoneomycin C .

Common Reagents and Conditions:

Oxidation: Oxygen and FAD are essential for the oxidation process.

Reduction: Specific reducing agents can be used to reverse the oxidation process.

Substitution: Various nucleophiles can replace the hydroxyl group under suitable conditions.

Major Products: The primary product of the oxidation reaction is 6’‘’-deamino-6’‘’-oxoneomycin C .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mechanism of Action

6'''-Deamino-6'''-hydroxyneomycin B exhibits antibacterial properties primarily through its ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding disrupts the translation process, leading to bacterial cell death. Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for antibiotic development .

Case Studies

In a comparative study of various aminoglycosides, including this compound, it was found to have significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent . The compound also demonstrated effectiveness against resistant strains of Escherichia coli and Pseudomonas aeruginosa, which are commonly associated with nosocomial infections.

Synthesis and Derivatives

Mutasynthetic Approaches

Research has explored mutasynthetic methods to produce derivatives of neomycin, including this compound. These methods involve the genetic manipulation of Streptomyces species to enhance the yield of desired compounds. For instance, mutagenesis of Streptomyces fradiae has been utilized to generate variants that produce higher amounts of this antibiotic derivative .

Data Table: Synthesis Pathways

| Pathway | Description | Yield (%) |

|---|---|---|

| Mutasynthetic | Genetic modification of Streptomyces fradiae | 25% |

| Chemical Synthesis | Multi-step synthesis from neomycin precursors | 15% |

Potential Therapeutic Uses

Infection Treatment

The broad-spectrum activity of this compound suggests its potential use in treating various infections, particularly those caused by multidrug-resistant bacteria. Its effectiveness against pathogens that are resistant to conventional antibiotics highlights its importance in contemporary medicine .

Antitumor Activity

Emerging research indicates that aminoglycosides may also possess anticancer properties. Preliminary studies have suggested that this compound could inhibit tumor cell proliferation in vitro, although further investigation is required to establish its efficacy and safety in cancer therapy .

Future Research Directions

Exploration of Mechanisms

Future studies should focus on elucidating the precise mechanisms by which this compound exerts its antibacterial and potential anticancer effects. Understanding these mechanisms will aid in optimizing its use and developing new derivatives with enhanced activity.

Clinical Trials

Conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects. Given the rise of antibiotic resistance, there is an urgent need for new therapeutic options that can effectively combat resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves binding to bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding disrupts the translation process, ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, interfering with the initiation complex and causing misreading of mRNA .

Comparación Con Compuestos Similares

Neomycin B: Contains amino groups at the 6’‘’ position, unlike 6’‘’-deamino-6’‘’-hydroxyneomycin B.

6’‘’-Hydroxyneomycin C: Similar structure but with a hydroxyl group at the 6’‘’ position.

Paromomycin: Another aminoglycoside antibiotic with a different substitution pattern on the neosamine rings.

Uniqueness: 6’‘’-Deamino-6’‘’-hydroxyneomycin B is unique due to the absence of the amino group at the 6’‘’ position, which is replaced by a hydroxyl group. This modification can influence its binding affinity and specificity towards bacterial ribosomal RNA, potentially altering its antibacterial activity and resistance profile .

Propiedades

Número CAS |

78524-73-9 |

|---|---|

Fórmula molecular |

C23H45N5O14 |

Peso molecular |

615.6 g/mol |

Nombre IUPAC |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-6(26)1-5(25)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |

Clave InChI |

LJQMKWFPBUGQOO-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |

Sinónimos |

6'''-deamino-6'''-hydroxyneomycin B DEHMB |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.